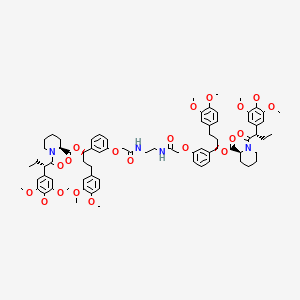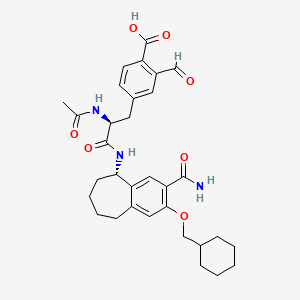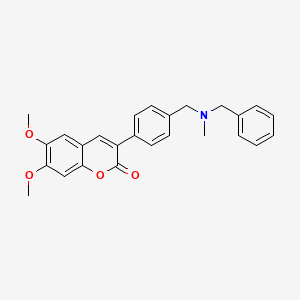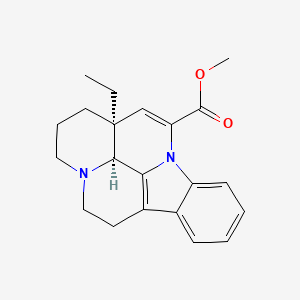
Agnuside
Overview
Description
Agnuside is an iridoid glycoside primarily found in the genus Vitex, including Vitex agnus-castus, Vitex negundo, and Vitex cymosa . It is composed of aucubin and p-hydroxybenzoic acid . This compound is recognized for its pharmacological and biological activities, including antioxidant, estrogenic, anti-inflammatory, and antimicrobial effects .
Mechanism of Action
Target of Action
Agnuside, a chemical compound found in Vitex agnus-castus , primarily targets the dopaminergic transmission system . It regulates prolactin, follicle-stimulating hormone, and luteinizing hormone (LH), which may regulate testosterone levels, as well as levels of other reproductive hormones . This compound has also been shown to bind opiate receptors , which in turn promotes dopamine activity .
Mode of Action
This compound interacts with its targets by influencing dopaminergic transmission . It regulates the levels of prolactin, follicle-stimulating hormone, and luteinizing hormone . This regulation may affect testosterone levels and other reproductive hormones . This compound has also been shown to bind to opiate receptors , which promotes dopamine activity .
Biochemical Pathways
This compound affects several biochemical pathways. It influences dopaminergic transmission, which can regulate the levels of various hormones . It also binds to opiate receptors, promoting dopamine activity . These actions can lead to a reduction in elevated prolactin levels , which can be therapeutic in conditions such as polycystic ovary syndrome (PCOS) .
Pharmacokinetics
After oral administration of this compound in mice, maximal concentrations in plasma and tissues were reached within 30-45 minutes . It was most abundant in the intestine, followed by the kidney, liver, spleen, brain, lungs, and heart . The mean absolute bioavailability (%F) of this compound was approximately 0.7% .
Result of Action
This compound has been demonstrated to have antioxidation, anti-inflammatory, and analgesic properties . It has been shown to alleviate synovitis and fibrosis in experimental knee osteoarthritis through the inhibition of HIF-1α accumulation and NLRP3 inflammasome activation . Additionally, it has been found to have a cytotoxic effect on certain cancer cell lines .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its concentration in the kidney can be harmful to the intestine . Therefore, sensitive and selective measuring of this compound is important for ensuring its beneficial effects .
Biochemical Analysis
Biochemical Properties
Agnuside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a cyclooxygenase 2 inhibitor, which means it can interfere with the action of cyclooxygenase 2, an enzyme involved in the inflammatory process . Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has estrogenic effects that are mediated via up-regulation of estrogen-inducible genes . This means that this compound can mimic the action of estrogen, a hormone that plays a crucial role in regulating various cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by competitively binding to α- and β-estradiol receptors, which are estrogen receptors . This binding interaction leads to the activation of estrogen-related genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral administration of Vitex agnus-castus extract, which contains this compound, at a dosage of 200 mg/kg in Sprague–Dawley rats improved the oxidative status of mammary tumor tissue . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and estrogenic effects. It interacts with enzymes such as cyclooxygenase 2 and estrogen receptors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that nanoemulsion formulations can improve the solubility and permeability of this compound, enhancing its bioavailability and distribution within the body . This improved transport and distribution are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in specific cellular compartments, where it can exert its effects on target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide this compound to specific organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Agnuside is typically extracted from plant sources rather than synthesized chemically. The extraction process involves several steps:
Drying and Grinding: The plant material, usually leaves or fruits, is dried and ground into a fine powder.
Solvent Extraction: The powdered material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Industrial Production Methods
In an industrial setting, the extraction process is scaled up using large-scale Soxhlet extractors or continuous extraction systems. The choice of solvent and extraction method is optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
Agnuside undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield aucubin and p-hydroxybenzoic acid.
Oxidation: It can undergo oxidation reactions, particularly at the hydroxy groups.
Glycosidic Bond Cleavage: The glycosidic bond in this compound can be cleaved under acidic or enzymatic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Glycosidic Bond Cleavage: Acidic conditions or specific enzymes like β-glucosidase.
Major Products
Hydrolysis: Aucubin and p-hydroxybenzoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Agnuside has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aucubin: Another iridoid glycoside found in Vitex species.
Casticin: A flavonoid glycoside found in Vitex agnus-castus.
Vitexin: A flavonoid glycoside found in various plants, including Vitex species.
Uniqueness of Agnuside
This compound is unique due to its combined antioxidant, estrogenic, anti-inflammatory, and antimicrobial properties. While other compounds like aucubin and casticin share some of these properties, this compound’s specific combination of effects makes it particularly valuable in medicinal and pharmaceutical applications .
Properties
IUPAC Name |
[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACGTLACKLUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
11027-63-7 | |
| Record name | Agnuside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C | |
| Record name | Agnuside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)









